8,9-Dehydroestrone sodium sulfate is a synthetic compound derived from 8,9-dehydroestrone, a naturally occurring estrogen primarily found in horses. It is classified as a conjugated estrogen and is notable for its role in hormone replacement therapies and other medical applications. The compound is characterized by its sulfate group, which enhances its solubility and bioactivity.
8,9-Dehydroestrone sodium sulfate is typically sourced from the extraction of conjugated estrogens found in pregnant mares’ urine. This natural source is often utilized due to the presence of various estrogens that can be isolated and purified for pharmaceutical use.
The synthesis of 8,9-dehydroestrone sodium sulfate can be accomplished through several methods:
The molecular formula for 8,9-dehydroestrone sodium sulfate is , with a molecular weight of approximately 370.4 g/mol. The structure features a steroid backbone with specific modifications at the 8 and 9 positions, along with a sulfate group that enhances its solubility.
8,9-Dehydroestrone sodium sulfate can undergo several types of chemical reactions:
The mechanism by which 8,9-dehydroestrone sodium sulfate exerts its effects involves binding to estrogen receptors located in various target tissues. Upon binding, it activates these receptors, leading to the transcription of estrogen-responsive genes. This activation results in physiological effects such as:
Relevant data indicates that the compound maintains its efficacy in various pH ranges typical for biological systems .
8,9-Dehydroestrone sodium sulfate has several scientific applications:
This compound's unique properties make it valuable for both research and therapeutic applications in endocrinology and gynecology.
The IUPAC name for 8,9-Dehydroestrone sodium sulfate is sodium [(13S,14S)-13-methyl-17-oxo-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate [7] [9]. This compound is recognized by several synonyms in scientific literature and commercial catalogs, including:
Table 1: Synonym Compendium
Synonym | Source |
---|---|
Δ⁸,⁹-Dehydroestrone 3-sulfate sodium salt | Santa Cruz Biotechnology |
3-(Sulfooxy)-estra-1,3,5(10),8-tetraen-17-one sodium salt | BOC Sciences |
Estra-1,3,5(10),8-tetraen-3-ol-17-one sodium sulfate | PubChem |
The molecular formula of 8,9-Dehydroestrone sodium sulfate is C₁₈H₁₉NaO₅S [2] [7] [9]. Its precise molecular weight is 370.40 g/mol, calculated as follows:
The compound exhibits defined stereochemistry at the C13 and C14 positions, denoted by the (13S,14S) configuration in its IUPAC name [7] [9]. The sodium sulfate group is esterified at the C3 position of the phenolic A-ring. While the core structure lacks chiral centers beyond C13/C14, the Δ⁸,⁹ double bond (between carbons 8 and 9) contributes to its planar rigidity. Isomeric distinctions exist relative to equilin sulfate (Δ⁷,⁸-bond) or estrone sulfate (fully saturated B-ring) [3] [4]. The InChIKey (OCACCZZVDHCERC-WMZOPIPTSA-N) confirms its unique stereochemical identity [10].
Table 2: Atomic Composition and Mass Distribution
Element | Count | Atomic Mass (g/mol) | Total Contribution (g/mol) |
---|---|---|---|
Carbon (C) | 18 | 12.01 | 216.18 |
Hydrogen (H) | 19 | 1.008 | 19.15 |
Sodium (Na) | 1 | 22.99 | 22.99 |
Oxygen (O) | 5 | 16.00 | 80.00 |
Sulfur (S) | 1 | 32.06 | 32.06 |
Total | 370.40 |
8,9-Dehydroestrone sodium sulfate belongs to the family of steroidal estrogens characterized by a phenolic A-ring and a ketone at C17 [3] [8]. Unlike classic human estrogens (estrone, estradiol), it features an unsaturated B-ring (Δ⁸,⁹ bond), classifying it as a "ring B-unsaturated estrogen" [4] . It functions as a pro-hormone, requiring desulfation at C3 and reduction at C17 to yield 8,9-dehydro-17β-estradiol, its biologically active form that binds estrogen receptors (ERα/ERβ) [3] [5]. This metabolic pathway mirrors the activation of estrone sulfate to estradiol but involves unique intermediates due to the Δ⁸,⁹ bond [3] [5].
8,9-Dehydroestrone sodium sulfate is a minor but quantifiable component of conjugated equine estrogens (CEE), commercially known as Premarin [3] . In CEE formulations, it constitutes approximately 3.5% of the total estrogenic content [3] . Regulatory monographs (e.g., USP) mandate its quantification alongside nine other sodium-sulfated estrogens to ensure product consistency . The compound originates exclusively from pregnant mare's urine, distinguishing it from synthetic estrogens [3] . Its presence contributes to the complex pharmacological profile of CEE, particularly in:
Table 3: Estrogen Components in Conjugated Equine Estrogens (Premarin)
Estrogen Component | Abbreviation | Typical Abundance (%) | Role |
---|---|---|---|
Sodium Estrone Sulfate | E1-S | ~45% | Primary estrogen |
Sodium Equilin Sulfate | EqS | ~25% | Ring B-unsaturated estrogen |
Sodium 8,9-Dehydroestrone Sulfate | DHES | ~3.5% | Minor component, biomarker |
Sodium 17α-Dihydroequilin Sulfate | 17α-DHEqS | ~15% | Active metabolite |
Sodium Equilenin Sulfate | Eqn-S | ~5% | Ring B-unsaturated derivative |
The compound’s inclusion in CEE underscores its biological relevance despite its low concentration. Advanced LC-MS analyses have identified it as one of >60 steroidal components consistently detected in Premarin tablets across production lots .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0